1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a methoxyphenyl group attached to the triazole ring, which is further substituted with a formyl group at the fourth position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The targets of a compound depend on its structure and properties. Triazole compounds are known for their versatile biological activities, including antibacterial, antifungal, and anticancer activities . The specific targets can vary widely and may include enzymes, receptors, or other proteins within the cell.
Biochemical Pathways
Triazole compounds can affect various biochemical pathways depending on their specific targets. For example, some triazole compounds have been shown to affect pathways involved in inflammation, cancer cell proliferation, and microbial growth .
Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often referred to as the “click reaction”. The reaction is usually catalyzed by copper (Cu(I)) and proceeds under mild conditions.
Introduction of the methoxyphenyl group: This step involves the substitution of the triazole ring with a methoxyphenyl group. This can be done using various reagents and catalysts to ensure the selective attachment of the methoxyphenyl group.
Formylation: The final step involves the introduction of the formyl group at the fourth position of the triazole ring. This can be achieved using formylating agents such as Vilsmeier-Haack reagent or other suitable formylation methods.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Condensation: The formyl group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively.
Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents (e.g., ethanol, dichloromethane), and catalysts or reagents specific to the desired transformation.
Scientific Research Applications
1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives, such as:
1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with the methoxy group at the para position, which may affect its reactivity and binding properties.
1-(3-Hydroxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde: The presence of a hydroxyl group instead of a methoxy group can significantly alter its chemical behavior and biological activity.
1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid: The formyl group is replaced by a carboxylic acid, which can impact its solubility and reactivity.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-methoxyphenyl)triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-10-4-2-3-9(5-10)13-6-8(7-14)11-12-13/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADSLEFBRAGBPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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